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Compound of Interest

Compound Name: T-1032 free base

Cat. No.: B12818151

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and highly selective, competitive inhibitor of cyclic guanosine
monophosphate (cGMP)-binding cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its
systematic name is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-
(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate. This document provides a comprehensive
technical overview of T-1032 free base, including its mechanism of action, key quantitative
data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties
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Property Value Reference
CAS Number 212500-02-2 N/A
Molecular Formula C32H29N307 N/A
Molecular Weight 567.59 g/mol N/A

Methyl 2-(4-aminophenyl)-1,2-
dihydro-1-oxo-7-(2-

Systematic Name pyridinylmethoxy)-4-(3,4,5- [1]
trimethoxyphenyl)-3-
isoquinolinecarboxylate

Synonyms T-1032 N/A

Mechanism of Action

T-1032 exerts its pharmacological effects through the potent and selective inhibition of PDES5,
an enzyme responsible for the degradation of cGMP. By inhibiting PDES5, T-1032 leads to an
accumulation of intracellular cGMP, thereby enhancing the signaling cascade of the nitric oxide
(NO)/cGMP pathway. This pathway plays a crucial role in the relaxation of smooth muscle

tissues, particularly in the vasculature.[1]

Signaling Pathway of T-1032
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Quantitative Data

. | Selectivi

Click to download full resolution via product page

T-1032 inhibits PDEDS, increasing cGMP and promoting relaxation.

Parameter Value Species TissuelSystem Reference
PDES5 ICso 1.0nM Canine :E:ge(g)artially [1]
PDES Ki 1.2nM Canine :E:g;gfma”y [1]
PDEL1 ICso >1uM Canine N/A [1]
PDE2 ICso >1uM Canine N/A [1]
PDE3 ICso >1uM Canine N/A [1]
PDE4 ICso >1uM Canine N/A [1]
PDE®G ICso 28 nM Canine Retina [1]

In Vivo Efficacy in a Pulmonary Hypertension Model
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Species Model Treatment Dosage Effect Reference
Significant
reduction in
Monocrotalin mean arterial
Rat e-induced Intravenous 1,10, 100 pressure and .
Pulmonary (acute) pa/kg right
Hypertension ventricular
systolic
pressure
Delayed
Monocrotalin death and
Rat e-induced Dietary-/ 300 ppm sup-pression N/A
Pulmonary (chronic) of right
Hypertension ventricular
remodeling

Experimental Protocols

PDES5 Inhibition Assay (Representative Protocol)

This protocol is based on a fluorescence polarization assay, a common method for determining

PDES inhibition.

» Reagent Preparation:

o

[¢]

[¢]

[e]

buffer.

[e]

fluorescently labeled GMP product.

Prepare assay buffer (e.g., 10 mM Tris-HCI, pH 7.5, 10 mM MgClz, 0.1 mg/mL BSA).
Dilute recombinant human PDE5AL enzyme in assay buffer to the desired concentration.
Prepare a stock solution of T-1032 in DMSO and create a serial dilution in assay buffer.

Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay

Prepare a "stop solution” containing a binding agent that recognizes the linearized,
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e Assay Procedure:

o

Add the T-1032 dilutions to the wells of a 384-well microplate.

[¢]

Add the PDE5 enzyme solution to each well and incubate briefly.

[¢]

Initiate the reaction by adding the FAM-cGMP substrate solution.

[e]

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

o

Terminate the reaction by adding the stop solution.

[¢]

Measure the fluorescence polarization on a suitable microplate reader.
e Data Analysis:

o Calculate the percentage of inhibition for each concentration of T-1032 relative to a no-
inhibitor control.

o Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.

Measurement of Intracellular cGMP (Representative
Protocol)

This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).

e Cell Culture and Treatment:

o

Culture vascular smooth muscle cells in appropriate media until confluent.

o

Pre-treat cells with a non-specific PDE inhibitor like IBMX (to prevent cGMP degradation
during lysis).

o

Treat cells with T-1032 at various concentrations for a specified time.

(¢]

Lyse the cells using a suitable lysis buffer.
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e ELISA Procedure:

Use a commercial cGMP ELISA Kkit.

(¢]

o Add cell lysates and a series of cGMP standards to the wells of an antibody-coated
microplate.

o Add a fixed amount of HRP-conjugated cGMP to each well.

o Incubate the plate to allow competitive binding of sample/standard cGMP and HRP-cGMP
to the antibody.

o Wash the plate to remove unbound reagents.

o Add a TMB substrate solution and incubate to develop color.

o Stop the reaction with a stop solution and measure the absorbance at 450 nm.
o Data Analysis:

o Generate a standard curve by plotting the absorbance versus the known cGMP
concentrations of the standards.

o Determine the cGMP concentration in the cell lysates by interpolating their absorbance
values from the standard curve.

In Vivo Model of Pulmonary Hypertension
(Representative Protocol)

This protocol describes the induction and assessment of monocrotaline-induced pulmonary
hypertension in rats.

 Induction of Pulmonary Hypertension:

o Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to adult male
Wistar rats.[2]
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o House the animals under standard conditions for a period of 2-4 weeks to allow for the
development of pulmonary hypertension.[2][3]

e Hemodynamic Measurements:

o

Anesthetize the rats (e.g., with sodium pentobarbital).[4]

[e]

Insert a catheter into the right jugular vein and advance it through the right ventricle into
the pulmonary artery to measure right ventricular systolic pressure (RVSP).[4]

[e]

Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).

o

Administer T-1032 intravenously at various doses and record the changes in RVSP and
MAP.

e Chronic Study Assessment:

[¢]

For chronic studies, administer T-1032 in the diet.

[¢]

Monitor animal survival over the study period.

[e]

At the end of the study, euthanize the animals and excise the heart.

o

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

[¢]

Calculate the ratio of the RV weight to the LV+S weight (Fulton's Index) as a measure of
right ventricular hypertrophy.

Proposed Synthetic Route

While a specific synthetic protocol for T-1032 is not publicly available, a plausible route can be
proposed based on the synthesis of similar isoquinolone derivatives. The synthesis would likely
involve a multi-step process culminating in the formation of the isoquinolone core, followed by
functional group modifications.

General Synthetic Workflow
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A proposed general workflow for the synthesis of T-1032.

Preclinical Evaluation Workflow

The preclinical evaluation of a novel PDES inhibitor like T-1032 typically follows a structured

workflow to assess its potential as a therapeutic agent.

Preclinical Workflow Diagram
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A typical preclinical workflow for evaluating a PDES5 inhibitor.

Conclusion

T-1032 is a highly potent and selective PDES5 inhibitor with demonstrated efficacy in preclinical
models of pulmonary hypertension. Its distinct pharmacological profile suggests its potential as
a valuable research tool and a candidate for further drug development. This guide provides a
foundational understanding of T-1032 for researchers and drug development professionals,
summarizing key data and outlining relevant experimental methodologies. Further investigation
into its synthesis, pharmacokinetics, and performance in a broader range of disease models is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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